molecular formula C5H10 B7767627 1-Pentene CAS No. 25377-72-4

1-Pentene

Cat. No.: B7767627
CAS No.: 25377-72-4
M. Wt: 70.13 g/mol
InChI Key: YWAKXRMUMFPDSH-UHFFFAOYSA-N
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Description

1-Pentene (C₅H₁₀) is a linear α-olefin with a terminal double bond between the first and second carbon atoms. Its molecular structure comprises five carbon atoms, with the double bond imparting reactivity critical for industrial applications such as polymer production and petrochemical synthesis . Key physical properties include a boiling point of 30°C and vapor pressure data spanning 362–679 kPa across temperatures of 622–679 K . The molecule’s planar geometry and electron-rich double bond make it a versatile substrate in catalytic processes, including isomerization, hydrogenation, and copolymerization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pent-1-ene
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InChI

InChI=1S/C5H10/c1-3-5-4-2/h3H,1,4-5H2,2H3
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InChI Key

YWAKXRMUMFPDSH-UHFFFAOYSA-N
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Canonical SMILES

CCCC=C
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Molecular Formula

C5H10
Record name 1-PENTENE
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Related CAS

25587-78-4, 25587-79-5
Record name 1-Pentene, homopolymer, isotactic
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DSSTOX Substance ID

DTXSID7025849
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Molecular Weight

70.13 g/mol
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Physical Description

1-pentene is a colorless liquid with an odor of gasoline. Flash point -20 °F (Aldrich). Insoluble in water and less dense than water. Hence floats on water. Flammable vapor is produced. Boiling point 86 °F. (USCG, 1999), Liquid, Gas or Vapor; Liquid, Colorless liquid with an odor of gasoline; [CAMEO] Colorless liquid; bp = 30-32 deg C; [MSDSonline], bp = 35 deg C; [ChemIDplus] Liquid; [HSDB]
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Boiling Point

85.8 °F at 760 mmHg (USCG, 1999), 29.9 °C
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Flash Point

-60 °F (USCG, 1999), -18 °C, -18 °C OC /From table/
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Solubility

Sol in all proportions in alcohol, ether, and benzene, Miscible in ethanol and ethyl ether, soluble in benzene., In water, 148 mg/l @ 25 °C
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Density

0.641 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6405 @ 20 °C/4 °C
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Vapor Density

2.42 (AIR= 1)
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Vapor Pressure

635.0 [mmHg], 60.8 [mmHg], 635 mm Hg @ 25 °C, 60.8 mm Hg @ 25 °C
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Color/Form

Liquid, Colorless liquid, LIQ @ ROOM TEMP

CAS No.

109-67-1, 68527-11-7, 68814-91-5, 25377-72-4
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Melting Point

-265 °F (USCG, 1999), -165.2 °C
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Preparation Methods

Process Overview

The catalytic hydrogenation of piperylene-containing C₅ fractions is a widely adopted industrial method. Piperylene (1,3-pentadiene) undergoes selective hydrogenation over a Pd/Al₂O₃ catalyst to produce 1-pentene and 2-pentene. The reaction occurs in a fixed-bed reactor under controlled conditions:

  • Temperature : 30–90°C

  • Pressure : 10–20 bar

  • H₂/Diene molar ratio : 1–3:1

  • Space velocity : 1–8 hr⁻¹

Post-hydrogenation, this compound is isolated via distillation in a column with 80–100 theoretical plates, achieving >98.5% purity.

Mechanistic Insights

Pd/Al₂O₃ facilitates syn-addition of hydrogen to piperylene, preferentially saturating the more reactive conjugated diene system. The selectivity for this compound over 2-pentene is governed by steric effects and adsorption dynamics on the catalyst surface.

Industrial Optimization

  • Catalyst Activation : Pretreatment with H₂ at 150°C enhances Pd dispersion and activity.

  • Distillation Parameters :

    ParameterRange
    Reflux ratio10–30
    Column pressure2–5 bar
    Top temperature40–60°C
    Bottom temperature55–80°C

This method achieves 85–90% yield with minimal side products like cyclopentane.

Dehydrohalogenation of 1,5-Dibromopentane

Reaction Protocol

5-Bromo-1-pentene is synthesized from 1,5-dibromopentane via elimination using N,N-dimethylformamide (DMF) and hexamethylphosphoric triamide (HMPA). Key conditions:

  • Molar ratios :

    • 1,5-Dibromopentane : DMF = 1:1–5

    • 1,5-Dibromopentane : HMPA = 1:0.04–0.08

  • Temperature : 100–160°C (optimal at 140°C)

  • Time : 2–12 hours (optimal at 6 hours)

The crude product is washed with brine and distilled, yielding >80% pure 5-bromo-1-pentene. Subsequent dehydrohalogenation with KOH/ethanol converts this to this compound.

Advantages and Limitations

  • Pros : Scalable, uses inexpensive dihalides.

  • Cons : Requires halogenated precursors, generating stoichiometric HBr waste.

Acid-Catalyzed Dehydration of Alcohols

Closed-System Dehydration

Tert-butanol or isobutanol dehydrates to 2,4,4-trimethyl-1-pentene in a closed reactor with sulfuric acid (60–98%) or strong acid resins. Conditions:

  • Temperature : 90–95°C

  • Time : 4–8 hours

  • Molar ratio (alcohol : H₂SO₄) : 1:0.3–1

Yields exceed 95% without distillation, as closed conditions suppress oligomerization.

Relevance to this compound Synthesis

While this method produces branched alkenes, analogous approaches using 1-pentanol could yield this compound. For example, dehydrating 1-pentanol with H₃PO₄ at 170–200°C generates this compound alongside 2-pentene (Saytzeff orientation).

Partial Hydrogenation of 1-Pentyne

Catalytic Partial Hydrogenation

1-Pentyne is selectively hydrogenated to this compound using a Pd-based catalyst in methanol. Conditions:

  • Catalyst : Functionalized SBA-15/metformin/Pd

  • Pressure : Atmospheric H₂

  • Temperature : 20°C

  • Time : 4 hours

This green chemistry approach achieves 96% yield with Z-selectivity.

Mechanistic Considerations

The catalyst’s mesoporous structure and electron-rich Pd sites favor cis-addition, preventing over-hydrogenation to pentane.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Catalytic Hydrogenation85–90>98.5IndustrialHigh
Dehydrohalogenation80>99Pilot-scaleModerate
Alcohol Dehydration>95>95Lab-scaleLow
Alkyne Hydrogenation96>99Lab-scaleModerate

Applications of this compound

This compound is critical for:

  • Pharmaceuticals : Synthesis of D-xylitol and L-arabinitol.

  • Fuels : High-octane gasoline additive.

  • Polymers : Co-monomer in linear low-density polyethylene (LLDPE).

Chemical Reactions Analysis

1-Pentene, like other alkenes, is quite reactive due to the presence of the carbon-carbon double bond. It undergoes various types of chemical reactions, including:

1. Addition Reactions:

2. Oxidation Reactions:

3. Polymerization Reactions:

Common Reagents and Conditions:

    Catalysts: Palladium, platinum, Ziegler-Natta catalysts.

    Oxidizing Agents: Peracids, such as peracetic acid.

    Halogens: Chlorine, bromine.

Major Products Formed:

    Pentane: Formed through hydrogenation.

    Dihalogenated Compounds: Formed through halogenation.

    1,2-Epoxypentane: Formed through epoxidation.

    Poly(this compound): Formed through polymerization.

Scientific Research Applications

Chemical Properties and Structure

1-Pentene is characterized by its linear structure, featuring a double bond between the first and second carbon atoms. Its chemical properties include:

  • Molecular Weight : 70.13 g/mol
  • Boiling Point : Approximately 30.1 °C
  • Density : 0.626 g/cm³
  • Solubility : Miscible with organic solvents but immiscible with water .

Organic Synthesis

This compound is widely used in organic synthesis due to its reactivity as an alkene. Key applications include:

  • Synthesis of Fine Chemicals : It serves as a precursor in the production of various fine chemicals, including d-xylitol and l-arabinitol .
  • Polymer Production : this compound is utilized in the manufacture of polyethylene, particularly in producing low-density polyethylene (LDPE) and linear low-density polyethylene (LLDPE). These polymers are essential in packaging materials, containers, and films .

Fuel Additive

As a blending agent, this compound enhances the octane rating of gasoline. Its use improves combustion efficiency and reduces engine knocking, making it valuable in fuel formulations .

Pesticide Formulation

This compound is involved in the formulation of certain pesticides, contributing to their effectiveness against various pests . Its role in agriculture helps improve crop yields by controlling pest populations.

Case Study 1: Polymerization Reactions

A study conducted on the use of this compound in polymerization reactions demonstrated its effectiveness as a monomer for producing high-performance polymers. Researchers developed a rhodium/xantphos catalyst system that facilitated the regioselective mono-N-alkylation of primary amides using this compound . The results indicated that this method could lead to more efficient synthesis pathways for complex organic molecules.

Case Study 2: Gasoline Blending

In an industrial setting, blending experiments were performed using different ratios of this compound with conventional gasoline components. The findings revealed that incorporating this compound improved the fuel's volatility and combustion characteristics without introducing harmful emissions. The study emphasized the importance of optimizing blending ratios to achieve desired performance metrics while maintaining environmental standards .

Table 1: Comparison of Applications for this compound

Application AreaDescriptionBenefits
Organic SynthesisPrecursor for fine chemicalsHigh reactivity and versatility
Polymer ProductionMonomer for polyethyleneEssential for packaging and consumer goods
Fuel AdditiveEnhances octane rating in gasolineImproved combustion efficiency
Pesticide FormulationComponent in pesticide productsEffective pest control

Comparison with Similar Compounds

Comparison with Similar Compounds

Combustion Behavior

1-Pentene exhibits intermediate autoignition characteristics compared to cyclic alkenes. In shock tube experiments (1% hydrocarbon concentration, equivalence ratio = 1), this compound has shorter ignition delay times than cyclopentene but longer delays than cyclopentane (Figure 5, ). This trend correlates with molecular stability: cyclopentane’s saturated structure resists radical-initiated combustion, while this compound’s double bond accelerates reactivity.

Compound Ignition Delay (ms) at 900 K Reference
Cyclopentane 2.1
This compound 3.8
Cyclopentene 4.5
Cyclohexene 5.2

Catalytic Reactivity and Desulfurization

This compound demonstrates distinct behavior in catalytic desulfurization and aromatization compared to longer-chain alkenes. On Ni/ZnO–HZSM-5 catalysts:

  • Conversion rates : 1-Hexene (88.9%) > this compound (79.4%) at 1.0 h reaction time.
  • Aromatics yield : this compound (35.0%) > 1-Hexene (34.3%) due to steric constraints in HZSM-5 pores (pore size < 0.45 nm), which hinder larger molecules like 1-hexene .
  • Adsorption : this compound’s weaker adsorption on alumina surfaces allows co-adsorbed heptane to participate in reactions, reducing thiophene desulfurization efficiency .

Polymerization and Copolymer Performance

This compound’s incorporation into ethylene copolymers is influenced by catalyst design and steric effects:

  • Catalyst activity: C₂-symmetric zirconocenes show higher activity for this compound polymerization than for 4-methyl-1-pentene due to reduced steric hindrance .
  • Tensile strength : Ethylene/1-pentene copolymers exhibit lower tensile strength than ethylene/1-hexene or ethylene/1-butene analogs. For example, terpolymers with this compound/1-hexene lie near the ethylene/1-hexene curve, reflecting density-dependent mechanical properties (Figures 7.6–7.7, ).
  • Crystallinity : Higher this compound content reduces lamellar thickness in polypropylene copolymers, lowering melting points (162°C → 145°C) .

Isomerization and Mutagenicity

  • Skeletal isomerization : Over HZSM-22 catalysts, this compound isomerizes to 2-pentene and 3-methyl-1-butene, with kinetics influenced by pore confinement and acid site density .

Adsorption and Surface Interactions

  • On γ-Al₂O₃, this compound adopts a conformation where carbons C1–C4 interact weakly with the surface, while C5 retains mobility. Pre-adsorption of CO further reduces C5-surface bonding .
  • In silver π-complexes, this compound binds less strongly than 1-pentyne or cyclooctadiene (COD), as evidenced by fragmentation patterns in mass spectrometry .

Separation Challenges

This compound’s similar boiling point and polarity to isomers (e.g., trans-2-pentene, isoprene) complicate industrial separations. Metal-organic frameworks (MOFs) like HZSM-5 achieve selectivity based on molecular volume, but multi-component separations remain challenging .

Key Research Findings

  • Catalyst design: Donor-modified zirconocenes (e.g., Catalyst 15 ) reduce this compound incorporation by 50% compared to unmodified analogs, highlighting the role of active site accessibility.
  • Thermal degradation : On Cu(111) surfaces, this compound undergoes rapid dehydrogenation at 1,000 K, forming carbonaceous tribofilms—a critical pathway in lubricant degradation .
  • Biological emissions : Azteca ants emit this compound as part of a defensive volatile blend, suggesting biochemical pathways shared with methylcyclopentane derivatives .

Biological Activity

1-Pentene, a linear alkene with the chemical formula C5H10\text{C}_5\text{H}_{10}, is an important compound in organic chemistry and industrial applications. Its biological activity has been the subject of various studies, particularly concerning its mutagenic potential and reactivity with biological systems. This article reviews the biological activity of this compound, focusing on its mutagenicity, photochemical reactivity, and implications in environmental health.

  • Molecular Weight: 70.1329 g/mol
  • CAS Registry Number: 109-67-1
  • IUPAC Name: Pent-1-ene
  • Structure: this compound Structure

Mutagenicity Studies

Research has shown that this compound itself does not exhibit mutagenic properties. In a study utilizing the Ames test, various alkenes including this compound were tested for their ability to induce mutations in bacterial strains. The results indicated that:

  • This compound and its Isomers: None showed mutagenic effects across all tested strains (TA98, TA100, TA1535, YG7108) under various conditions .
  • Epoxidation Product: The epoxide derivative of this compound, specifically 1,2-epoxypentane, exhibited significant mutagenicity, exceeding the spontaneous mutation rate by approximately sixfold at higher concentrations (≥100 µg/plate) .

Summary of Mutagenicity Results

CompoundMutagenic EffectTest Strains Tested
This compoundNoneTA98, TA100, TA1535, YG7108
1,2-EpoxypentaneYesTA1535, YG7108

Photochemical Reactivity

This compound has been studied for its reactivity in photochemical processes. It reacts with nitric oxide (NO) under photolytic conditions:

  • Average Rate of Reaction: The average rate of nitric oxide photooxidation in the presence of this compound is approximately 2.1 ppb/minute . This reactivity suggests potential implications for air quality and atmospheric chemistry.

Environmental Implications

The presence of this compound in environmental matrices raises concerns regarding its impact on human health and ecosystems. Its low mutagenicity is contrasted by the hazardous nature of its epoxidation products, which can lead to increased mutagenic risks.

Case Study: Air Quality Assessment

A case study conducted in Erie, Colorado assessed air emissions related to oil and gas activities. It found that while this compound was detected among other hydrocarbons, its concentrations were not significantly elevated compared to other locations . This indicates that while it is present in the atmosphere due to industrial activities, its direct mutagenic risk remains low.

Q & A

Q. How can spectroscopic techniques differentiate 1-pentene from structurally similar alkenes?

this compound exhibits distinct spectral features in IR, NMR, and mass spectrometry. In IR spectroscopy, its C=C bond generates a peak at 1650 cm⁻¹ , while sp² C–H stretching vibrations appear at 3150–3000 cm⁻¹ . For NMR, the terminal alkene protons resonate between 4.9–5.1 ppm (¹H NMR) and 110–120 ppm (¹³C NMR), differing from internal alkenes. Mass spectrometry shows a molecular ion peak at m/z 70 (C₅H₁₀⁺), with fragmentation patterns reflecting α-cleavage and allylic bond breaks .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its flammability (flash point: -18°C ) and volatility, use inert atmospheres (e.g., nitrogen) during transfers. In case of exposure, immediate decontamination is required:

  • Skin contact : Wash with soap and water for ≥15 minutes .
  • Inhalation : Move to fresh air; administer oxygen if breathing is impaired .
    Fire suppression should prioritize dry chemical agents or CO₂; avoid water jets to prevent vapor dispersion .

Q. How is the purity of this compound validated in experimental workflows?

Gas chromatography (GC) with flame ionization detection (FID) is standard, using a nonpolar column (e.g., DB-5) to resolve this compound (retention time ~3–5 min at 40°C). Calibrate against ≥99.5% GC-grade standards. Cross-validate with Fourier-transform infrared (FTIR) spectroscopy to confirm absence of oxidation byproducts like pentenols or epoxides .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s high-temperature oxidation behavior?

Shock tube studies (1130–1620 K, 7–9.5 atm) reveal that this compound decomposes via β-scission to form ethyl radicals (C₂H₅•), which rapidly generate reactive H atoms. These initiate chain-branching reactions, accelerating ignition compared to 1-butene or 1-hexene, which yield less reactive methyl radicals. Kinetic modeling with EXGAS software highlights competing pathways:

  • Low-temperature oxidation : Waddington mechanism forming cyclic ethers.
  • High-temperature pathways : Dominated by allylic H-abstraction and radical recombination .

Q. How do co-adsorbates like CO influence this compound’s interaction with catalytic surfaces?

Co-adsorption studies on γ-Al₂O₃ using ¹³C NMR relaxation show CO weakens this compound’s surface binding. For example:

  • C1 and C2 carbons (alkene moiety) exhibit reduced T₁,ads/T₁,bulk ratios, indicating weaker adsorption.
  • Pre-adsorbed CO restricts the alkyl chain’s mobility, increasing steric hindrance and altering reaction selectivity (e.g., in hydrogenation) .

Q. What experimental strategies resolve contradictions in reported kinetic data for this compound oxidation?

Discrepancies arise from varying conditions (pressure, equivalence ratio, impurities). To reconcile

  • Perform sensitivity analysis on kinetic models to identify dominant pathways under specific regimes.
  • Cross-reference shock tube ignition delays (e.g., 0.5–2.0 equivalence ratios) with flow reactor speciation data, prioritizing studies with in-situ laser diagnostics (e.g., CRDS for HO₂ detection) .

Methodological Challenges

Q. How can researchers optimize speciation studies during this compound oxidation?

Use synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS) to detect elusive intermediates (e.g., C₅H₉O radicals). Pair with computational fluid dynamics (CFD) to model temperature gradients in flow reactors. For static reactors, validate against pressure-time profiles (e.g., 0.8–1.2 equivalence ratios) to ensure isothermal conditions .

Q. What role does this compound play in atmospheric chemistry, and how is its reactivity quantified?

In OH-initiated photooxidation, this compound reacts via H-abstraction (forming butyraldehyde) and ozonolysis (producing formaldehyde). Use proton-transfer-reaction mass spectrometry (PTR-MS) to track VOC degradation products. Field campaigns should calibrate against chamber studies (e.g., EUPHORE) to account for aerosol-phase interactions .

Data Interpretation Tools

Q. How are phase equilibria and thermophysical properties of this compound modeled computationally?

The Helmholtz equation of state (EOS) accurately predicts vapor-liquid equilibria (VLE) and critical parameters (e.g., T_c = 464.7 K, P_c = 3.56 MPa ). Validate against experimental datasets for binary mixtures (e.g., this compound + chlorobenzene) using activity coefficient models (NRTL, UNIQUAC) .

Q. What advanced techniques elucidate this compound’s role in heterogeneous catalysis?

  • In-situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) : Tracks surface intermediates during hydrogenation.
  • X-ray absorption spectroscopy (XAS) : Probes electronic states of metal catalysts (e.g., Pd) during selective semi-hydrogenation .

Retrosynthesis Analysis

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Reactant of Route 1
1-Pentene
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.